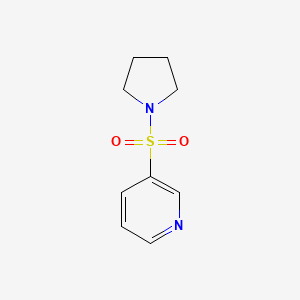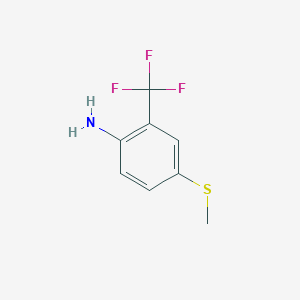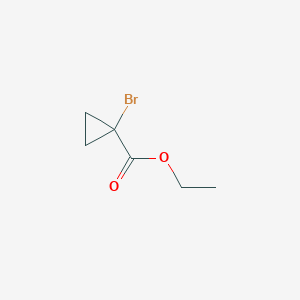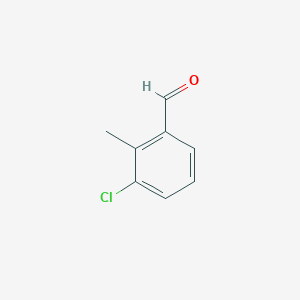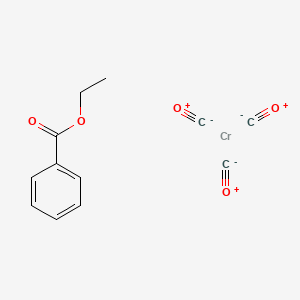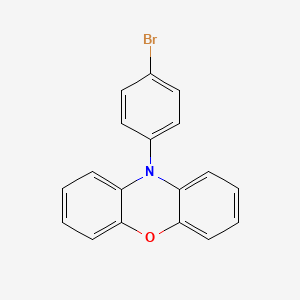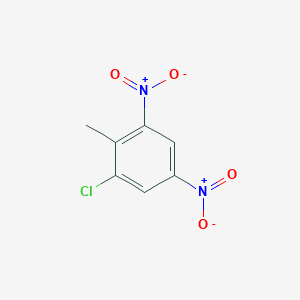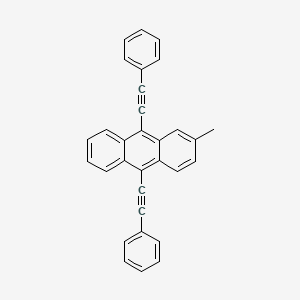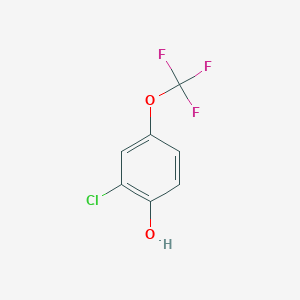
2-クロロ-4-(トリフルオロメトキシ)フェノール
概要
説明
2-Chloro-4-(trifluoromethoxy)phenol (also known as 2-C-TFP) is a compound that has been studied extensively for its use in synthetic organic chemistry and its potential applications in the medical field. It is a versatile compound that can be used in a variety of synthetic and analytical methods, and its structure and properties have been studied in depth. 2-C-TFP is a highly polar compound with a low melting point and a relatively low boiling point. Its polarity makes it useful for a range of applications, including synthesis of other compounds, chromatography, and electrophoresis.
科学的研究の応用
薬理学:医薬品開発
2-クロロ-4-(トリフルオロメトキシ)フェノール: は、新しい薬剤化合物の開発において薬理学で利用されています。 トリフルオロメトキシ基は、特にその親油性のために医薬品化学において重要であり、薬物の生物学的利用能を向上させることができます 。この化合物は、抗炎症作用や抗菌作用を持つものなど、さまざまな薬物の合成に関与しています。
材料科学:先端材料合成
材料科学では、2-クロロ-4-(トリフルオロメトキシ)フェノールは、先端材料を合成するための前駆体として役立ちます。その独自の化学構造により、耐久性と耐薬品性に優れたポリマーやコーティングを作成できます。 この化合物は、分子レベルで他の材料と相互作用する能力があるため、新しい複合材料やナノ材料の開発に役立ちます .
化学合成:有機合成中間体
この化合物は、有機合成において中間体として広く使用されています。その反応性部位により、複雑な有機分子を構築するための汎用性の高いビルディングブロックとなっています。 これは、クロロ基とトリフルオロメトキシ基がさまざまな置換反応を受けて多様な化学構造を作り出すことができる芳香族化合物の合成に特に役立ちます .
分析化学:クロマトグラフィーと分光法
分析化学では、2-クロロ-4-(トリフルオロメトキシ)フェノールは、クロマトグラフィー分析や分光法において標準または参照化合物として使用されます。その独特の化学的シグネチャにより、複雑な混合物中の類似化合物を正確に識別および定量化できます。 これは、有機汚染物質の微量を検出するための方法開発にも使用されます .
生命科学:生物学的研究
この化合物は、生命科学、特に細胞生物学や生化学に関連する研究で応用されています。フェノール化合物の生物活性とその細胞成分との相互作用を調査するために使用できます。 研究者は、さまざまな生物学的経路や酵素機能に対するその潜在的な影響についても調査しています .
触媒:触媒設計
2-クロロ-4-(トリフルオロメトキシ)フェノール: は、新しい触媒を設計するための触媒化学で研究されています。トリフルオロメトキシ基の存在は、触媒の電子特性に影響を与える可能性があり、化学反応の反応性と選択性を高める可能性があります。 これは、均一系および不均一系の両方の触媒系における役割について研究されています .
作用機序
Target of Action
Phenolic compounds, such as 2-chloro-4-(trifluoromethoxy)phenol, are known to interact with various biological targets due to their acidic and active groups .
Mode of Action
Phenolic compounds can interact with their targets through various mechanisms, often involving the donation or acceptance of protons due to their acidic nature .
Biochemical Pathways
Phenolic compounds can influence a variety of biochemical pathways due to their broad reactivity .
Pharmacokinetics
The compound’s strong acidity, large water solubility, and vapor pressure suggest it may have significant bioavailability .
Result of Action
As a phenolic compound, it may exert various effects depending on its specific targets and the context of its application .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-(trifluoromethoxy)phenol . Its reactivity may be affected by factors such as pH, temperature, and the presence of other chemical species .
特性
IUPAC Name |
2-chloro-4-(trifluoromethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O2/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTYNKXVEMLNBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70516143 | |
| Record name | 2-Chloro-4-(trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70516143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70783-75-4 | |
| Record name | 2-Chloro-4-(trifluoromethoxy)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70783-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-(trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70516143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 70783-75-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

